![molecular formula C8H10O B14461135 Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde CAS No. 73991-29-4](/img/structure/B14461135.png)
Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a bicyclic monoterpene aldehyde, characterized by its unique structure which includes a bicyclo[3.1.1]heptane ring system. This compound is found naturally in essential oils of various plants and is known for its distinctive aroma.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde can be synthesized through several methods. One common approach involves the oxidation of Myrtenol, a related alcohol, using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) . The reaction typically occurs under mild conditions and yields the desired aldehyde with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale oxidation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced catalytic systems to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, MnO2
Reduction: NaBH4, LiAlH4
Substitution: Amines, Hydrazines
Major Products
Oxidation: Carboxylic acids
Reduction: Myrtenol
Substitution: Imines, Hydrazones
Aplicaciones Científicas De Investigación
Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . This reactivity underlies its antimicrobial and anti-inflammatory effects, as it can disrupt microbial cell walls and modulate inflammatory pathways .
Comparación Con Compuestos Similares
Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde is unique among similar compounds due to its specific bicyclic structure and functional groups. Similar compounds include:
Myrtenol: The corresponding alcohol, which can be oxidized to form the aldehyde.
Nopol: Another bicyclic monoterpene with a similar structure but different functional groups.
Camphor: A bicyclic ketone with distinct chemical properties and applications.
These compounds share structural similarities but differ in their reactivity and applications, highlighting the unique properties of this compound.
Propiedades
Número CAS |
73991-29-4 |
|---|---|
Fórmula molecular |
C8H10O |
Peso molecular |
122.16 g/mol |
Nombre IUPAC |
bicyclo[3.1.1]hept-2-ene-2-carbaldehyde |
InChI |
InChI=1S/C8H10O/c9-5-7-2-1-6-3-8(7)4-6/h2,5-6,8H,1,3-4H2 |
Clave InChI |
PWVXOZMACNWSII-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(C2CC1C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



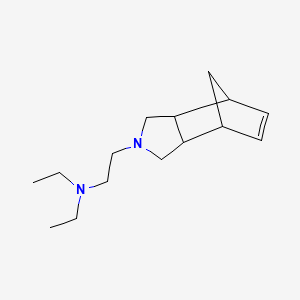
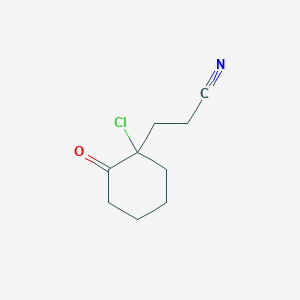
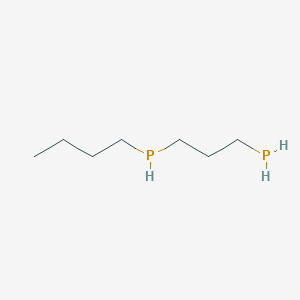
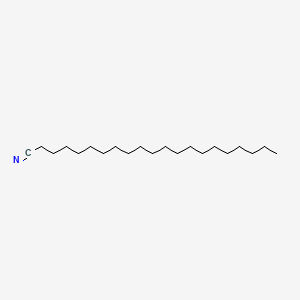
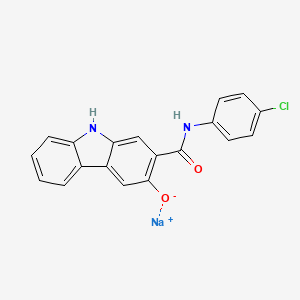
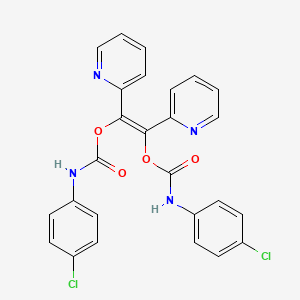
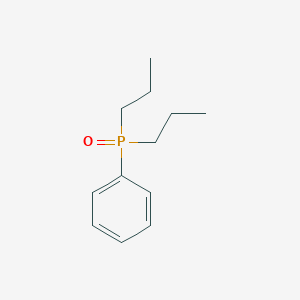
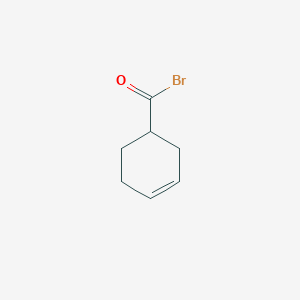

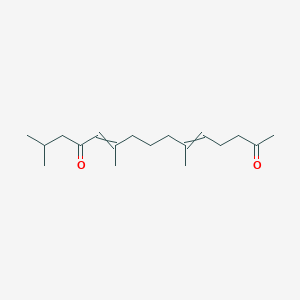

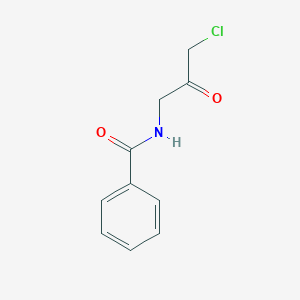
![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
